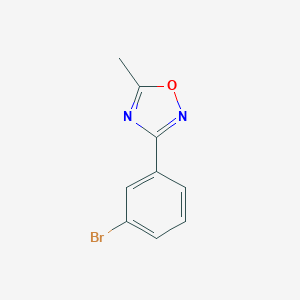

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYLSVIVKRJHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429260 | |

| Record name | 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160377-57-1 | |

| Record name | 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160377-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

化学反应分析

Types of Reactions

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters to replace the bromine atom with other groups.

Oxidation: Strong oxidizing agents can be used to modify the oxadiazole ring, although specific conditions depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the reagents used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation reactions can lead to different oxadiazole derivatives.

科学研究应用

Chemical Structure and Synthesis

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole belongs to the oxadiazole family of compounds, which are known for their significant biological activities. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Various synthetic routes have been documented, including cyclization reactions that yield oxadiazole derivatives with specific substituents that enhance their biological properties.

Biological Activities

The biological activities of this compound have been extensively studied. The following table summarizes its notable pharmacological effects:

Case Studies and Research Findings

-

Anticancer Activity

- A study investigated the anticancer properties of various oxadiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating potent antiproliferative effects. Flow cytometry analysis revealed that it induces apoptosis through caspase activation .

-

Antimicrobial Properties

- Research highlighted the compound's effectiveness against both gram-positive and gram-negative bacteria. It was particularly noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

- Anti-inflammatory Effects

- Diabetes Management

作用机制

The mechanism of action of 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole depends on its application:

Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Chemical Reactions: In organic synthesis, the compound’s reactivity is influenced by the electronic properties of the oxadiazole ring and the bromophenyl group, which dictate its behavior in various reactions.

相似化合物的比较

Key Research Findings

Methyl groups at position 5 optimize bioactivity-toxicity ratios, whereas longer alkyl chains compromise safety .

Catalytic Advances: Lanthanide catalysts (e.g., Eu(NO₃)₃) enable efficient synthesis of halogenated oxadiazoles, reducing reaction times by 30–50% compared to acid-mediated methods .

Therapeutic Potential: Oxadiazole derivatives with bromophenyl groups show promise as FtsZ inhibitors (antibacterial) and rhinovirus antagonists, with ongoing optimization to reduce cytotoxicity .

生物活性

The compound 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. We will also present relevant data tables and research findings from various studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring that incorporates nitrogen and oxygen atoms. The presence of the bromine atom and a methyl group contributes to its unique chemical properties and potential biological activities.

Anticancer Activity

Research has shown that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been reported to induce apoptosis in various cancer cell lines.

- Case Study : A study evaluated several oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating potent cytotoxic effects (Table 1) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induces apoptosis via p53 activation |

| 5-Methyl-1,2,4-oxadiazole derivative | HeLa | 10.38 | Caspase activation |

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been extensively studied. These compounds have shown activity against various bacterial strains.

- Research Findings : A comparative analysis revealed that this compound exhibited significant bactericidal effects against Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics (Table 2) .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Activity

Oxadiazoles have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.

- Study Insights : In vitro studies indicated that certain oxadiazoles could effectively inhibit COX activity, thereby reducing inflammation markers in cell cultures .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways through p53 modulation.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : Certain oxadiazoles can cause cell cycle arrest in cancer cells, preventing proliferation.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via cyclization reactions using precursors like bromophenyl hydrazides and acyl bromides. For example, POCl3-mediated cyclization under reflux (90°C for 6 hours) with controlled stoichiometry improves yields. Optimization includes adjusting solvent polarity (e.g., CH2Cl2/MeOH mixtures) and monitoring reaction progress via TLC . Parallel methods for analogous oxadiazoles involve microwave-assisted synthesis to reduce reaction time .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- 1H NMR : Look for aromatic protons (δ 7.01–8.00 ppm) and methyl/methoxy groups (δ 3.88–4.59 ppm). The absence of NH peaks confirms cyclization .

- IR : Peaks at ~1256 cm⁻¹ (C-O) and ~658 cm⁻¹ (C-Br) validate functional groups .

- MS : Molecular ion peaks (e.g., m/z 253.09 for C10H9BrN2O) and fragmentation patterns confirm the molecular formula .

Q. What safety precautions are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) due to hazards like skin/eye irritation and respiratory toxicity. Work in a fume hood, avoid open flames (decomposition may release toxic fumes), and store in dry, ventilated areas away from light .

Q. How can researchers address discrepancies in melting point data across studies?

- Methodology : Variations may arise from impurities or polymorphs. Recrystallize using solvents like ethanol or hexane, and verify purity via HPLC (>95%). Cross-reference with differential scanning calorimetry (DSC) for accurate thermal profiles .

Advanced Research Questions

Q. What strategies enhance the photoluminescent efficiency of this compound derivatives?

- Methodology : Introduce electron-donating groups (e.g., methoxy) to the phenyl ring to stabilize excited states. Evaluate luminescence quantum yields using UV-vis and fluorescence spectroscopy. Compare with analogues like 3-fluorophenyl-oxadiazoles, which show enhanced π-conjugation .

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?

- Methodology : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify electrophilic sites (e.g., bromine). Simulate transition states for reactions with nucleophiles (e.g., amines) and compare activation energies to experimental kinetics data .

Q. What challenges arise in achieving regioselectivity during functionalization, and how are they mitigated?

- Methodology : Steric hindrance at the 3-bromophenyl group can limit substitutions. Use directing groups (e.g., carbonyl) or transition-metal catalysts (Pd/Cu) for C-H activation. Monitor regioselectivity via LC-MS and X-ray crystallography .

Q. How does the bromine substituent influence biological activity in vitro?

- Methodology : Compare IC50 values of brominated vs. non-brominated oxadiazoles in enzyme inhibition assays (e.g., kinase targets). Bromine’s electron-withdrawing effects may enhance binding to hydrophobic pockets in proteins .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data be resolved for this compound?

- Methodology : Replicate assays under standardized conditions (e.g., MTT assay, 48-hour exposure). Control variables like cell line (e.g., HeLa vs. HEK293), solvent (DMSO concentration ≤0.1%), and batch-to-batch purity. Use ANOVA to statistically validate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。